Monensin, monosodium salt
Monensin, monosodium salt
An antiprotozoal agent produced by Streptomyces cinnamonensis. It exerts its effect during the development of first-generation trophozoites into first-generation schizonts within the intestinal epithelial cells. It does not interfere with hosts' development of acquired immunity to the majority of coccidial species. Monensin is a sodium and proton selective ionophore and is widely used as such in biochemical studies.
Brand Name:
Vulcanchem
CAS No.:
22373-78-0
VCID:
VC0024373
InChI:
InChI=1S/C36H62O11.Na/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);/q;+1/p-1
SMILES:
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+]
Molecular Formula:
C36H61O11 • Na
Molecular Weight:
692.9 g/mol
Monensin, monosodium salt
CAS No.: 22373-78-0
Reference Standards
VCID: VC0024373
Molecular Formula: C36H61O11 • Na
Molecular Weight: 692.9 g/mol
CAS No. | 22373-78-0 |
---|---|
Product Name | Monensin, monosodium salt |
Molecular Formula | C36H61O11 • Na |
Molecular Weight | 692.9 g/mol |
IUPAC Name | sodium;4-[2-[5-ethyl-5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate |
Standard InChI | InChI=1S/C36H62O11.Na/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);/q;+1/p-1 |
Standard InChIKey | XOIQMTLWECTKJL-FBZUZRIGSA-M |
Isomeric SMILES | CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC)C)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C.[Na+] |
SMILES | CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+] |
Canonical SMILES | CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+] |
Colorform | Crystals |
Description | An antiprotozoal agent produced by Streptomyces cinnamonensis. It exerts its effect during the development of first-generation trophozoites into first-generation schizonts within the intestinal epithelial cells. It does not interfere with hosts' development of acquired immunity to the majority of coccidial species. Monensin is a sodium and proton selective ionophore and is widely used as such in biochemical studies. |
Related CAS | 17090-79-8 (Parent) |
Shelf Life | Stable under recommended storage conditions. /Monensin sodium salt/ |
Solubility | In water, 3.0X10-3 mg/L at 25 °C (est) Slightly soluble in water Very soluble in organic solvents Soluble in nonpolar organic solvents |
Synonyms | 2-[5-Ethyltetrahydro-5-[tetrahydro-3-methyl-5-[tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-2-furyl]-2-furyl]-9-hydroxy-β-methoxy-α,γ,2,8-tetramethyl-1,6-dioxaspiro[4.5]decane-7-butyric Acid Sodium; A 3823A; Coban; Rumensin; |
Vapor Pressure | 5.2X10-23 mm Hg at 25 °C (est) |
Reference | Butaye, P., Devriese, L. A., & Haesebrouck, F. (2003). Antimicrobial Growth Promoters Used in Animal Feed: Effects of Less Well Known Antibiotics on Gram-Positive Bacteria. Clinical Microbiology Reviews, 16(2), 175–188. http://doi.org/10.1128/CMR.16.2.175-188.2003Łowicki, D., & Huczyński, A. (2013). Structure and Antimicrobial properties of Monensin A and its derivatives: Summary of the achievements. BioMed Research International, 2013, 1–14. doi:10.1155/2013/742149 |
PubChem Compound | 16760571 |
Last Modified | Dec 23 2021 |
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